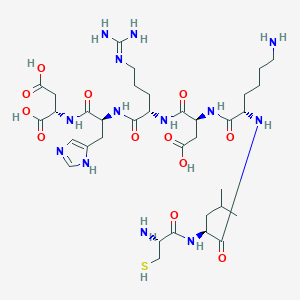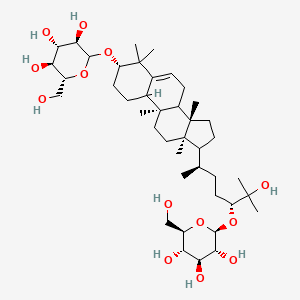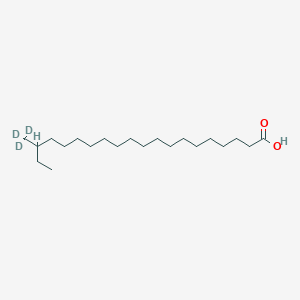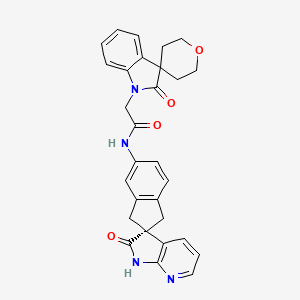
IFN-|A Receptor Recognition Peptide 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
IFN-|A Receptor Recognition Peptide 1 is a peptide sequence associated with the interaction of interferon-alpha with its receptor. Interferons are a family of cytokines that play a crucial role in the immune response, particularly in antiviral defense mechanisms. This peptide is essential for the recognition and binding of interferon-alpha to its receptor, thereby initiating a cascade of immune responses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of IFN-|A Receptor Recognition Peptide 1 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acid is activated using reagents like HBTU or DIC and then coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures, including HPLC (high-performance liquid chromatography) and mass spectrometry, to ensure the purity and accuracy of the peptide sequence.
Analyse Des Réactions Chimiques
Types of Reactions
IFN-|A Receptor Recognition Peptide 1 can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine or cysteine residues, leading to the formation of sulfoxides or disulfides.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like DTT (dithiothreitol).
Substitution: Amino acid residues within the peptide can be substituted to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: Site-directed mutagenesis using reagents like Fmoc-protected amino acids.
Major Products
The major products formed from these reactions include oxidized peptides, reduced peptides, and peptides with substituted amino acids, each with distinct biological activities.
Applications De Recherche Scientifique
IFN-|A Receptor Recognition Peptide 1 has a wide range of applications in scientific research:
Chemistry: Used to study peptide-receptor interactions and the effects of modifications on binding affinity.
Biology: Investigated for its role in immune signaling pathways and antiviral responses.
Medicine: Explored as a potential therapeutic agent in diseases where interferon signaling is disrupted, such as certain cancers and viral infections.
Industry: Utilized in the development of diagnostic assays and therapeutic peptides.
Mécanisme D'action
The mechanism of action of IFN-|A Receptor Recognition Peptide 1 involves its binding to the interferon-alpha receptor. This binding triggers the activation of receptor-associated kinases, such as JAK1 and Tyk2, leading to the phosphorylation of tyrosine residues on the receptor. These phosphorylated residues serve as docking sites for STAT proteins, which are then phosphorylated and translocate to the nucleus to initiate the transcription of interferon-stimulated genes. These genes play a crucial role in antiviral defense, immune modulation, and cell growth regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Interferon-beta Receptor Recognition Peptide: Similar in function but specific to interferon-beta.
Interferon-gamma Receptor Recognition Peptide: Specific to interferon-gamma and involved in different immune pathways.
Interferon-lambda Receptor Recognition Peptide: Specific to interferon-lambda, with unique roles in mucosal immunity.
Uniqueness
IFN-|A Receptor Recognition Peptide 1 is unique in its specificity for interferon-alpha and its critical role in initiating type I interferon signaling. Its ability to enhance the biological potency of interferon-alpha makes it a valuable tool in both research and therapeutic applications.
Propriétés
Formule moléculaire |
C35H59N13O12S |
|---|---|
Poids moléculaire |
886.0 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C35H59N13O12S/c1-17(2)10-22(45-28(53)19(37)15-61)31(56)43-20(6-3-4-8-36)29(54)47-24(12-26(49)50)33(58)44-21(7-5-9-41-35(38)39)30(55)46-23(11-18-14-40-16-42-18)32(57)48-25(34(59)60)13-27(51)52/h14,16-17,19-25,61H,3-13,15,36-37H2,1-2H3,(H,40,42)(H,43,56)(H,44,58)(H,45,53)(H,46,55)(H,47,54)(H,48,57)(H,49,50)(H,51,52)(H,59,60)(H4,38,39,41)/t19-,20-,21-,22-,23-,24-,25-/m0/s1 |
Clé InChI |
LZLJLCKYBQOTSE-HUVRVWIJSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CS)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CS)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-[3-(4-Hydroxyphenyl)prop-2-enoyloxy]-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12426966.png)





![N-[(E)-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B12427005.png)

![[(1R,9R,14R)-2,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl 3-methylbut-2-enoate](/img/structure/B12427025.png)
![(2S,3S,4S,5R,6R)-6-[[(2R,3S,4R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4-formyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12427027.png)

![(5Z)-5-[[3-(1,3-benzoxazol-2-ylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12427042.png)
![(2E)-6-[6-(3-methoxy-3-oxopropyl)-3a,6,9b-trimethyl-7-(prop-1-en-2-yl)-1H,2H,3H,4H,7H,8H,9H,9aH-cyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid](/img/structure/B12427051.png)

